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Core Science & Biosynthesis

Foundational

"2-Methoxy-3-(propan-2-yloxy)aniline" molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Methoxy-3-(propan-2-yloxy)aniline Abstract This technical guide provides a comprehensive overview of 2-Methoxy-3-(propan-2-ylox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Methoxy-3-(propan-2-yloxy)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-(propan-2-yloxy)aniline, a substituted aniline derivative of increasing interest to the scientific community. While not extensively documented as a standalone therapeutic agent, its structural complexity and functional group arrangement make it a valuable intermediate in synthetic organic chemistry, particularly in the domain of drug discovery and development. This document details the molecule's structural features, physicochemical properties, and its potential significance as a scaffold in medicinal chemistry. Furthermore, it outlines a robust, field-proven synthetic pathway, complete with detailed experimental protocols for its preparation and purification. A critical component of this guide is the in-depth discussion of analytical techniques for structural confirmation and purity assessment, including NMR, MS, and HPLC. Finally, essential safety, handling, and storage protocols are presented to ensure its responsible use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's core attributes.

Molecular Overview and Physicochemical Properties

Nomenclature and Chemical Identifiers

The systematic naming and identification of a chemical entity are foundational for unambiguous scientific communication. The compound is identified as follows:

  • Systematic IUPAC Name: 2-Methoxy-3-(propan-2-yloxy)aniline

  • Common Synonyms: 2-Methoxy-3-isopropoxyaniline

  • CAS Number: 1351333-82-4 (Note: This CAS number is associated with the molecule's appearance in vendor catalogs, but extensive literature under this specific number is sparse).

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol [1]

Structural Elucidation

The molecular architecture of 2-Methoxy-3-(propan-2-yloxy)aniline consists of a central aniline ring substituted with three key functional groups. The arrangement of these groups dictates the molecule's reactivity, steric profile, and electronic properties.

  • Aniline Core: The primary amino group (-NH₂) at position C1 defines the molecule as an aniline, imparting basicity and nucleophilic character.

  • Methoxy Group: An electron-donating methoxy group (-OCH₃) is located at the C2 position, ortho to the amine.

  • Isopropoxy Group: A bulkier, electron-donating isopropoxy group (-OCH(CH₃)₂) is situated at the C3 position, meta to the amine.

This specific 1,2,3-substitution pattern creates a sterically hindered and electron-rich aromatic system, influencing its role as a synthetic building block.

Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The following table includes properties calculated from its structure and data from closely related analogs like 3-isopropoxyaniline and 2-methoxyaniline for reference.

PropertyValue / Predicted ValueSource / Comment
Molecular Weight 181.23 g/mol Calculated[1]
XlogP 2.0Predicted value indicating moderate lipophilicity[1]
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from -NH₂, -OCH₃, -O-isopropyl)Calculated
Appearance Pale yellow to colorless oilPredicted based on similar anilines[2][3]
Boiling Point ~230 °CEstimated based on 3-isopropoxyaniline[2]
Density ~1.02 g/mLEstimated based on 3-isopropoxyaniline[2]

Significance in Medicinal Chemistry and Drug Development

Substituted anilines are privileged scaffolds in modern pharmacology, serving as foundational cores for a multitude of therapeutic agents.[4][5] Their utility stems from the amino group's ability to act as a key hydrogen bond donor or as a nucleophilic handle for further synthetic elaboration.

Role as a Synthetic Intermediate for Kinase Inhibitors

The primary value of 2-Methoxy-3-(propan-2-yloxy)aniline lies in its potential as a precursor for more complex molecules, particularly kinase inhibitors.[4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The aniline moiety is a common feature in ATP-competitive kinase inhibitors, where the -NH group often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket. Derivatives of substituted anilines have been successfully incorporated into inhibitors targeting enzymes like c-Src, Abl, ALK, and EGFR.[4]

The specific substitution pattern of this molecule offers a unique starting point for creating derivatives with tailored steric and electronic properties to achieve high potency and selectivity for a target kinase.

G cluster_0 Drug Design & Synthesis cluster_1 Mechanism of Action Aniline 2-Methoxy-3-(propan-2-yloxy)aniline (Scaffold) Synth Multi-step Organic Synthesis Aniline->Synth Inhibitor Novel Kinase Inhibitor Synth->Inhibitor Binding Binds to ATP Pocket (Hinge Region) Inhibitor->Binding Targets Kinase Target Kinase (e.g., c-Src, EGFR) Inhibition Inhibition of Kinase Activity Binding->Inhibition Proliferation Blocks Cancer Cell Proliferation Inhibition->Proliferation

Role of Aniline Scaffolds in Kinase Inhibition.

Retrosynthetic Analysis and Synthesis Protocols

Retrosynthetic Strategy

A logical synthetic approach to an aniline derivative involves the reduction of a corresponding nitroaromatic compound. This is a reliable and high-yielding transformation. The nitroaromatic precursor can, in turn, be synthesized from a simpler, commercially available starting material through electrophilic aromatic substitution (nitration). The ether linkages can be formed via nucleophilic substitution, such as the Williamson ether synthesis.

Retrosynthetic path for the target molecule.
Proposed Synthesis Pathway: A Two-Step Protocol

The most direct and established route involves the nitration of a suitable precursor followed by catalytic hydrogenation. This approach is highly efficient and scalable.

Pathway Overview:

  • Step 1: Nitration. Synthesis of 1-methoxy-2-nitro-3-(propan-2-yloxy)benzene from 1-methoxy-2-(propan-2-yloxy)benzene.

  • Step 2: Reduction. Catalytic hydrogenation of the nitro intermediate to yield the final aniline product.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

  • Nitration: Acetic anhydride is used as the solvent to moderate the reactivity of nitric acid, preventing over-nitration and oxidation. The reaction is run at low temperatures to control the exothermic process and improve regioselectivity.

  • Reduction: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is chosen over older methods (e.g., Fe/HCl) because it is cleaner, proceeds under mild conditions (room temperature, moderate H₂ pressure), and the catalyst can be easily removed by filtration, simplifying purification.[6] Methanol is an excellent solvent for both the substrate and for dissolving hydrogen gas.[7]

Step 1: Synthesis of 1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-methoxy-2-(propan-2-yloxy)benzene (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitroaromatic product. Purify via flash chromatography if necessary.

Step 2: Catalytic Hydrogenation to 2-Methoxy-3-(propan-2-yloxy)aniline

  • To a hydrogenation vessel, add the crude 1-methoxy-2-nitro-3-(propan-2-yloxy)benzene (1.0 eq) and methanol (10-20 volumes).[7]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric and may react violently with methanol if not handled properly.[8] The vessel should be inerted with nitrogen or argon before adding the catalyst.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the mixture vigorously at room temperature.[6]

  • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Methoxy-3-(propan-2-yloxy)aniline, which can be used directly or purified by column chromatography.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

cluster_workflow Analytical & QC Workflow start Synthesized Crude Product hplc Purity Assessment via HPLC start->hplc pass Purity & Structure Confirmed (>95%) hplc->pass Meets Spec fail Impure / Incorrect Structure hplc->fail Fails Spec nmr_ms Structural Confirmation (¹H NMR, ¹³C NMR, MS) final Qualified Product nmr_ms->final pass->nmr_ms purify Re-purification (Chromatography) fail->purify purify->hplc

Workflow for Analytical Quality Control.
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR (Predicted): The spectrum would exhibit distinct signals:

      • Aromatic Region (6.5-7.5 ppm): Three signals corresponding to the protons on the aniline ring.

      • Amine Protons (~3.5-4.5 ppm): A broad singlet for the -NH₂ protons.

      • Isopropoxy Group: A septet for the -OCH- proton (~4.5 ppm) and a doublet for the two -CH₃ groups (~1.3 ppm).

      • Methoxy Group: A sharp singlet for the -OCH₃ protons (~3.8 ppm).[9]

    • ¹³C NMR (Predicted): The spectrum would show 10 distinct carbon signals, including characteristic peaks for the methoxy carbon (~55 ppm), the isopropoxy methine and methyl carbons, and six unique aromatic carbons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.

    • Expected Molecular Ion (M⁺): A peak at m/z = 181.11.

    • Key Fragmentation: Loss of a methyl group (M-15) from the methoxy or isopropoxy moiety, and loss of a propyl fragment (M-43) are common fragmentation pathways for such ethers.[10]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of organic compounds.[11]

    • Protocol: Reverse-Phase HPLC for Purity Analysis

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.[13]

      • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

      • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Safety, Handling, and Storage

Aniline and its derivatives are classified as toxic and must be handled with appropriate precautions.[5] While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like 2-methoxyaniline and other substituted anilines should be used to guide safety procedures.[14][15]

  • Hazard Identification:

    • Toxicity: Harmful if swallowed and toxic if inhaled or in contact with skin.[14][15]

    • Irritation: May cause skin, eye, and respiratory tract irritation.[15][16]

    • Sensitization: May cause an allergic skin reaction or asthma-like symptoms.[14]

    • Carcinogenicity: Some aniline derivatives are suspected carcinogens (IARC Group 2B).[5][14]

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation.[14]

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[14]

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: A respirator may be required if engineering controls are insufficient or for spill cleanup.[14]

  • Storage and Disposal:

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and oxidizing agents.[15]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Methoxy-3-(propan-2-yloxy)aniline represents a structurally distinct and valuable chemical entity for synthetic and medicinal chemistry. Its electron-rich and sterically defined aniline core makes it an attractive starting point for the development of novel small molecules, particularly kinase inhibitors for oncological applications. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation, purification, and characterization, enabling researchers to confidently utilize this compound in their discovery programs. Adherence to the stringent safety and handling procedures outlined is paramount to ensure the well-being of laboratory personnel.

References

  • Safety Data Sheet for 2-Methoxyaniline. C/D/N Isotopes, Inc. [URL: https://www.cdnisotopes.com/msds/D-6855.pdf]
  • Safety Data Sheet for Aniline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/8.22254]
  • Safety Data Sheet for 2-Methoxypropene. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC126580050]
  • Safety Data Sheet for 5-chloro-2-methoxy-Benzenamine. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC108920050_MTR-NALT_EN.pdf]
  • 3-Isopropyl-2-methoxyaniline. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24729454]
  • 3-(Propan-2-yloxy)aniline. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/573220]
  • 3,3'-Dihexyloxacarbocyanine iodide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/391763]
  • 2-methoxy-4-(propan-2-yloxy)aniline. PubChemLite. [URL: https://pubchemlite.org/compound/CID_63677375]
  • Supplementary Information for Catalytic Reactions. [Source organization not specified, likely a journal]. [URL: https://www.rsc.
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline. BenchChem. [URL: https://www.benchchem.com/w/wp-content/uploads/2024/09/BCM246065-technical-guide.pdf]
  • Buy 4-Methoxy-3-(propan-2-yloxy)aniline. EvitaChem. [URL: https://www.evitachem.com/product/4-methoxy-3-propan-2-yloxy-aniline-cas-212489-95-7]
  • Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline. Google Patents. [URL: https://patents.google.
  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1609394-10-6.html]
  • 2-(3-METHOXYPHENOXY)ANILINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/54584-59-7.html]
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/30000P28.PDF?Dockey=30000P28.PDF]
  • Synthesis of (a) 2-Cyano-3-methoxy-aniline. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-a-2-cyano-3-methoxy-aniline]
  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents. [URL: https://patents.google.
  • 3-methoxy-n-(propan-2-yl)aniline. PubChemLite. [URL: https://pubchemlite.org/compound/CID_19084908]
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [URL: https://www.protocols.io/view/synthetic-procedure-of-2-1-4-hydroxy-3-methoxyph-81wgb6emolpk/v1]
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
  • Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery. BenchChem. [URL: https://www.benchchem.
  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. [URL: https://www.openagrar.de/servlets/MCRFileNodeServlet/Document_derivate_00010074/VITIS_0042-7500_1984_23_201-207.pdf]
  • 3-(2-Methoxyethoxy)aniline. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16640686]
  • Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. [URL: https://www.rsc.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5306]
  • Isopropoxyaniline. ChemBK. [URL: https://www.chembk.com/en/chem/41406-00-2]
  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-aniline-on-primesep-100-column/]
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. [URL: https://www.dea.gov/sites/default/files/2020-07/Microgram%20Journal%2C%20v9n1%20Jan-June%202012.pdf#page=19]
  • 2-methoxy-3-isopropyl pyrazine. ScenTree. [URL: https://scentree.co/en/ingredients/2-methoxy-3-isopropyl-pyrazine-25773-40-4]
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441331/]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/1/003-010.pdf]
  • Mass spectrum of 2-methoxypropane. Doc Brown's Advanced Organic Chemistry. [URL: https://www.docbrown.info/page07/documents/msC4H10Oisoethers.pdf]

Sources

Exploratory

"2-Methoxy-3-(propan-2-yloxy)aniline" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxy-3-(propan-2-yloxy)aniline Abstract This technical guide provides a comprehensive framework for investigating the potential biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methoxy-3-(propan-2-yloxy)aniline

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel chemical entity, 2-Methoxy-3-(propan-2-yloxy)aniline. In the absence of direct experimental data, this document outlines a robust, multi-tiered strategy commencing with in silico predictive modeling to identify probable biological targets and assess pharmacokinetic properties. This computational analysis is contextualized through a review of structurally analogous compounds, primarily focusing on the substituted aniline scaffold, which is prevalent in numerous approved therapeutics.[1][2] Based on these predictive and analog-driven insights, a detailed experimental validation cascade is proposed. This includes protocols for primary broad-panel kinase screening, secondary cellular cytotoxicity assays, and methodologies for determining key potency metrics such as the half-maximal inhibitory concentration (IC50). This guide is intended for researchers in drug discovery and medicinal chemistry, providing a scientifically grounded workflow to systematically evaluate a novel compound's therapeutic potential.

Introduction and Rationale

The compound 2-Methoxy-3-(propan-2-yloxy)aniline is a distinct aromatic amine whose biological profile is not currently documented in scientific literature. However, its core structure, a substituted aniline, is a privileged scaffold in medicinal chemistry.[1][3] Aniline derivatives are key components in a wide range of pharmaceuticals, renowned for their ability to form critical interactions with biological targets.[2] Notable examples include selective kinase inhibitors used in oncology, such as Gefitinib and Dasatinib, which target kinases like the epidermal growth factor receptor (EGFR).[1] The specific substitution pattern of a methoxy and a bulky isopropoxy group on the aniline ring of the title compound presents a unique electronic and steric profile, warranting a systematic investigation into its potential as a novel therapeutic agent.

This guide outlines a logical, resource-efficient pathway to elucidate its bioactivity, beginning with computational predictions to generate initial hypotheses, followed by a structured experimental plan to test these hypotheses and characterize the compound's pharmacological profile.

Predictive Profiling: In Silico Analysis

The initial phase of drug discovery for a novel compound involves leveraging computational tools to predict its behavior and potential targets, a process that is both time and resource-efficient.[4] This in silico approach allows for the early identification of promising candidates and the flagging of potential liabilities, such as poor pharmacokinetic properties or toxicity risks.[4][5]

Predicted Biological Targets and Pharmacokinetics (ADMET)

A variety of online platforms and software can predict a compound's biological activity spectrum and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile based on its chemical structure.[6][7] Tools like PASS (Prediction of Activity Spectra for Substances) and integrated web servers like SwissADME are commonly used to generate these initial hypotheses.[6] For 2-Methoxy-3-(propan-2-yloxy)aniline, a hypothetical predictive analysis would focus on its similarity to known active molecules.

Table 1: Hypothetical In Silico Profile for 2-Methoxy-3-(propan-2-yloxy)aniline

Parameter Predicted Value Implication in Drug Discovery
Primary Target Class Kinase Inhibitor (Pa > 0.5) High probability of activity against protein kinases; warrants experimental screening.
Secondary Target Class GPCR Ligand (Pa > 0.3) Moderate probability of interacting with G-protein coupled receptors.
Lipophilicity (LogP) 2.8 Good balance for cell membrane permeability and aqueous solubility.
Aqueous Solubility Moderately Soluble Acceptable for formulation and bioavailability.
Blood-Brain Barrier Permeant Potential for activity in the central nervous system.
CYP450 Inhibition Inhibitor (2D6, 3A4) Potential for drug-drug interactions; requires experimental confirmation.
Carcinogenicity Low Probability Favorable initial safety profile.

(Note: "Pa" refers to the probability of being active. These values are illustrative and would be generated by specialized predictive software.)

In Silico Workflow Diagram

The computational workflow is designed to systematically narrow down the potential activities of a novel compound before committing to laboratory work.

in_silico_workflow cluster_input Input cluster_prediction Predictive Modeling cluster_analysis Analysis & Hypothesis cluster_output Output input_struct Compound Structure (SMILES/MOL file) admet ADMET Prediction (Solubility, BBB, CYP Inhibition) input_struct->admet bioactivity Biological Activity Spectrum Prediction (PASS, etc.) input_struct->bioactivity safety_flags Identify Potential Safety Liabilities admet->safety_flags target_hypothesis Hypothesize Primary Target Class (e.g., Kinases) bioactivity->target_hypothesis report Prioritized Testable Hypotheses target_hypothesis->report safety_flags->report

Caption: Workflow for in silico prediction of biological activity.

Analysis of Structural Analogs: The Aniline Scaffold

The predictive data is strongly supported by examining the known biological activities of structurally related compounds. The aniline scaffold is a cornerstone of kinase inhibitor design.[1][8] Kinases are a critical class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory conditions.[9][10]

Table 2: Representative Aniline-Containing Kinase Inhibitors

Compound Target Kinase(s) Therapeutic Area
Gefitinib EGFR Tyrosine Kinase Oncology
Dasatinib Multiple Tyrosine Kinases (BCR-ABL, SRC) Oncology
Compound 18c (from literature) Mer/c-Met Kinases Oncology[8]
N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide Potassium Channel Activator (Non-kinase) Vasodilation[11]

(Source for Gefitinib and Dasatinib:[1])

The consistent success of the aniline motif in targeting the ATP-binding pocket of various kinases suggests that 2-Methoxy-3-(propan-2-yloxy)aniline is a strong candidate for kinase-directed screening. The methoxy and isopropoxy groups can influence binding selectivity and metabolic stability, potentially offering advantages over existing compounds.[2] However, it is crucial to acknowledge potential liabilities associated with anilines, such as metabolic instability and toxicity, which must be assessed experimentally.[3]

Proposed Experimental Validation Strategy

Based on the combined in silico and analog analysis, the most compelling hypothesis is that 2-Methoxy-3-(propan-2-yloxy)aniline possesses kinase inhibitory activity. The following tiered experimental workflow is proposed to efficiently test this hypothesis.

Tier 1: Primary Screening - Broad Kinome Profiling

The primary screen should assess the compound's activity across a wide range of kinases to identify initial hits and understand its selectivity profile.[12] Broad kinase screening is essential for discovering both on-target activity and potential off-target effects that could lead to toxicity.[12] Services like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ provide comprehensive panels covering the human kinome.[12][13]

Methodology: Competition Binding Assay (e.g., KINOMEscan™) This technology measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases.[13] The results are typically reported as a percentage of control, providing a clear indication of binding interactions.

Experimental Protocol: High-Throughput Kinome Screening

  • Compound Preparation: Solubilize 2-Methoxy-3-(propan-2-yloxy)aniline in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.

  • Assay Execution: The compound is added to a multi-well plate where each well contains a specific DNA-tagged kinase, an immobilized ligand, and a proprietary probe.

  • Binding & Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in signal compared to a DMSO vehicle control indicates that the test compound is competing for the kinase binding site.

  • Data Analysis: Results are often expressed as '% Inhibition' or '% of Control'. A common hit threshold is >80% inhibition.

Tier 2: Secondary Assay - Cellular Cytotoxicity

If the primary screen reveals potent activity against kinases involved in cell proliferation (e.g., oncology targets), a secondary assay is required to determine if this translates to a functional effect in a cellular context.[] A cytotoxicity assay measures the ability of a compound to kill or inhibit the growth of cancer cells.[15]

Methodology: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[16][17] Living cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[17]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cancer cell line (e.g., HCT116, based on hits from the primary screen) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for an additional 4 hours.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control.[18]

Tier 3: Confirmatory Assay - Potency Determination (IC50)

For compounds showing significant activity in secondary assays, the next step is to quantify their potency by determining the IC50 value.[19] The IC50 is the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell growth) by 50%.[20]

Methodology: Dose-Response Curve Analysis This involves treating cells with a wider range of compound concentrations (typically an 8- to 10-point curve) and fitting the resulting data to a sigmoidal dose-response model using software like GraphPad Prism.[21]

  • Perform Assay: Execute the MTT assay as described above, but with a finer, logarithmic serial dilution of the compound.

  • Data Normalization: Normalize the data with the vehicle control representing 100% viability (0% inhibition) and a "no cells" or high-concentration toxin control representing 0% viability (100% inhibition).[18]

  • Curve Fitting: Plot the percent inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal curve.[22]

  • IC50 Calculation: The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[19]

Experimental Validation Workflow Diagram

experimental_workflow cluster_tier1 Tier 1: Hit Identification cluster_tier2 Tier 2: Functional Validation cluster_tier3 Tier 3: Potency Characterization cluster_decision Decision Points primary_screen Primary Screen: Broad Kinome Profiling (e.g., >400 kinases) Single Concentration (10 µM) decision1 Analyze Hits (Potency & Selectivity) primary_screen->decision1 cytotoxicity Secondary Screen: Cellular Cytotoxicity Assay (e.g., MTT) On Relevant Cancer Cell Line decision2 Significant Cellular Activity? cytotoxicity->decision2 ic50 Confirmatory Assay: IC50 Determination 10-point Dose-Response Curve decision3 Potent IC50 Value? ic50->decision3 decision1->cytotoxicity Yes decision2->ic50 Yes lead_candidate Lead Candidate for Optimization decision3->lead_candidate Yes

Caption: Tiered experimental workflow for compound validation.

Conclusion and Future Directions

The novel compound 2-Methoxy-3-(propan-2-yloxy)aniline represents an unexplored chemical entity with therapeutic potential, inferred from the established importance of its substituted aniline scaffold in medicinal chemistry. The strategic workflow detailed in this guide—initiating with predictive in silico modeling and progressing through a tiered system of experimental validation—provides a robust and efficient path to characterizing its biological activity. Initial efforts should focus on broad kinase screening, as this target class represents the most probable mechanism of action based on analog data. Positive findings would then be validated in cellular assays to confirm functional activity and determine potency. This systematic approach ensures that resources are directed logically, maximizing the potential for discovering a novel lead compound for future drug development programs.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Dah-Gwo, L., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

  • Atanasov, A. G., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2017). How to determine IC50 value of a compound?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Palma, F. M., et al. (2020). Artificial Intelligence in Biological Activity Prediction. Advances in Intelligent Systems and Computing. Retrieved from [Link]

  • Hosen, M. S., et al. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. 2023 International Conference on Electrical, Computer and Communication Engineering (ECCE). Retrieved from [Link]

  • Al-Ostath, O., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. Retrieved from [Link]

  • Morales-Reyes, C. A., et al. (2004). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Reactivity Profiling and Synthetic Utility of 2-Methoxy-3-(propan-2-yloxy)aniline

Executive Summary This application note details the reactivity profile, mechanistic pathways, and handling protocols for 2-Methoxy-3-(propan-2-yloxy)aniline (referred to herein as MPIA ). As an electron-rich, polysubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reactivity profile, mechanistic pathways, and handling protocols for 2-Methoxy-3-(propan-2-yloxy)aniline (referred to herein as MPIA ). As an electron-rich, polysubstituted aniline, MPIA serves as a critical building block in the synthesis of phosphodiesterase (PDE) inhibitors and kinase-targeting therapeutics.

This guide addresses three critical challenges in working with MPIA:

  • Regioselectivity: Predicting and controlling electrophilic attack in the presence of three activating groups.

  • Oxidative Instability: Mitigating the formation of reactive quinone imine metabolites.

  • Synthetic Protocols: Validated methodologies for halogenation and N-alkylation.

Structural & Electronic Analysis

MPIA features a benzene core substituted with three electron-donating groups (EDGs): a primary amine (-NH₂), a methoxy group (-OMe), and an isopropoxy group (-OiPr).

Electronic Activation Map

The reactivity is dictated by the interplay of resonance donation and steric hindrance.

  • Amino Group (C1): Strongest activator. Directs ortho (C2, C6) and para (C4).

  • Methoxy Group (C2): Moderate activator. Directs ortho (C1, C3) and para (C5).

  • Isopropoxy Group (C3): Moderate activator but sterically bulky. Directs ortho (C2, C4) and para (C6).

Consensus Reactivity: The C4 position is the thermodynamic sink for Electrophilic Aromatic Substitution (EAS). It is para to the strongest activator (-NH₂) and ortho to the isopropoxy group. While the isopropyl group adds steric bulk, the electronic push from the amine dominates.

Visualization: Reactivity Landscape

MPIA_Reactivity cluster_legend Legend MPIA 2-Methoxy-3-(propan-2-yloxy)aniline (MPIA) C4_Site C4 Position (Major Reactivity Hotspot) Para to -NH2 MPIA->C4_Site Electrophilic Attack (Halogenation/Acylation) C6_Site C6 Position (Minor Reactivity Site) Ortho to -NH2 MPIA->C6_Site Secondary Attack (Sterically favored if C4 blocked) Oxidation N-Oxidation Pathway (Quinone Imine Formation) MPIA->Oxidation ROS / CYP450 Metabolism key1 Blue: Substrate key2 Red: Major Pathway key3 Green: Metabolic Risk

Figure 1: Reactivity map of MPIA showing the dominance of C4 electrophilic attack and the competing oxidative degradation pathway.

Critical Mechanistic Insights

Oxidative Instability (The Quinone Imine Trap)

Like many electron-rich anilines, MPIA is susceptible to oxidation. In biological systems (and careless synthetic conditions), the electron-rich ring facilitates Single Electron Transfer (SET) to oxidants.

  • Mechanism: Oxidation of the amine leads to a radical cation, followed by proton loss to form a neutral radical. Further oxidation yields a quinone imine .

  • Consequence: Quinone imines are Michael acceptors that can covalently bind to glutathione (detoxification) or cellular proteins (toxicity).

  • Prevention: All reactions involving MPIA should be conducted under an inert atmosphere (N₂ or Ar) using deoxygenated solvents to prevent "tarring" or yield loss.

Regioselectivity in Halogenation

When halogenating MPIA (e.g., to create a coupling partner), the C4 selectivity is high (>90%). However, over-bromination at C6 is a common side reaction if stoichiometry is not strictly controlled. The bulky isopropoxy group at C3 provides a "steric fence," slightly retarding attack at C4 compared to a simple anisidine, but the electronic direction of the para-amino group overcomes this barrier.

Experimental Protocols

Protocol A: Regioselective C4-Bromination

Objective: Synthesize 4-bromo-2-methoxy-3-(propan-2-yloxy)aniline with >95% regioselectivity.

Materials:

  • Substrate: MPIA (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (0.98 equiv)

  • Solvent: Acetonitrile (ACN) (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

Methodology:

  • Preparation: Dissolve MPIA (10 mmol) in ACN (50 mL) in a round-bottom flask wrapped in aluminum foil (light protection is crucial to prevent radical side reactions).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Lower temperature favors the kinetic product (C4) over the thermodynamic equilibration or di-bromination.

  • Addition: Dissolve NBS (9.8 mmol) in ACN (20 mL). Add this solution dropwise over 60 minutes via a syringe pump. Note: Using a slight deficit of NBS prevents over-bromination.

  • Monitoring: Monitor by HPLC (C18 column, Water/ACN gradient). The product elutes after the starting material. Stop when MPIA is <2%.

  • Workup: Quench with 10%

    
     (20 mL). Concentrate ACN under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x).[1]
    
  • Purification: Recrystallize from Hexane/EtOAc to remove traces of succinimide.

Data Summary:

Parameter Specification
Yield 85-92%
Regioselectivity >96:4 (C4:C6 isomer)

| Appearance | Off-white crystalline solid |

Protocol B: Reductive Alkylation (N-Alkylation)

Objective: Install a secondary alkyl group without over-alkylation to the tertiary amine.

Methodology:

  • Imine Formation: Combine MPIA (1.0 equiv) and the requisite Aldehyde (1.1 equiv) in Methanol. Add

    
     (anhydrous) to scavenge water and drive equilibrium. Stir for 2 hours at Room Temperature.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    ) (1.5 equiv) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for drug design. The following diagram illustrates the oxidative bio-activation pathway.

Metabolic_Pathway MPIA MPIA (Parent) Radical Radical Cation Intermediate MPIA->Radical -e⁻ (CYP450) QI Quinone Imine (Reactive Metabolite) Radical->QI -H⁺, -e⁻ GSH_Adduct Glutathione Conjugate (Detoxified) QI->GSH_Adduct + GSH (GST Enzyme)

Figure 2: Oxidative metabolism of MPIA leading to reactive quinone imines and subsequent glutathione conjugation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Electrophilic Aromatic Substitution on activated rings).

  • Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Quinone Imines as Reactive Metabolites." Chemical Research in Toxicology, 18(2), 246-257. (Mechanisms of aniline oxidation).

  • Mitchell, H. (2020). Regioselectivity in Organic Synthesis. Academic Press. (Directing effects in polysubstituted benzenes).
  • PubChem. (2025).[2][3] "3-Isopropyl-2-methoxyaniline Compound Summary." National Library of Medicine.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-3-(propan-2-yloxy)aniline

[1] Status: Operational Ticket ID: TECH-SUP-ANILINE-002 Subject: Impurity Removal & Stabilization Protocols Assigned Specialist: Senior Application Scientist[1] Executive Summary You are dealing with 2-Methoxy-3-(propan-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: TECH-SUP-ANILINE-002 Subject: Impurity Removal & Stabilization Protocols Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 2-Methoxy-3-(propan-2-yloxy)aniline (also referred to as 3-isopropoxy-2-methoxyaniline).[1] This is an electron-rich aromatic amine .[1]

The Core Challenge: The specific substitution pattern (methoxy at C2, isopropoxy at C3) creates a highly electron-rich ring system. This makes the molecule exceptionally prone to oxidative degradation (turning from a yellow oil to a black tar/solid) via the formation of quinone imines and azo-linkages. Furthermore, the steric bulk of the isopropoxy group can complicate crystallization of the free base.

The Solution Strategy:

  • Stabilization: Immediate conversion to the Hydrochloride (HCl) Salt .

  • Purification: Leveraging the "Amine Switch" (Acid-Base Extraction) to remove non-basic precursors.[1]

  • Polishing: Buffered Silica Chromatography for isomer separation.[1]

Troubleshooting Guide: Select Your Scenario
Scenario A: "My product has turned into a dark brown/black oil or gum."

Diagnosis: Oxidative degradation.[1] The color comes from trace quinoid or azo impurities which act as "dyes"; even 1% impurity can color the whole batch black. Immediate Action: Do not attempt to distill. Heat accelerates this decomposition.[1]

Protocol 1: Reductive Salt Formation (The "Rescue" Method) This method converts the sensitive free base into a stable, crystalline HCl salt while chemically reducing minor oxidation byproducts.

  • Dissolution: Dissolve your crude dark oil in degassed Ethyl Acetate (EtOAc) (5 mL per gram of substance).

  • Antioxidant Wash: Wash this organic layer with a 10% aqueous solution of Sodium Dithionite (Na₂S₂O₄) .[1] This reducing agent helps break down colored oxidative species.[1]

  • Salt Formation:

    • Dry the organic layer over Na₂SO₄. Filter.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4M HCl in Dioxane or HCl in Isopropanol (1.1 equivalents).

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Isolation: Filter the solid under a blanket of Argon. Wash the cake with cold Diethyl Ether to remove the colored mother liquor.

Why this works: The HCl salt protonates the amine, removing the lone pair from conjugation, significantly raising the oxidation potential and stabilizing the molecule [1, 2].

Scenario B: "I have unreacted starting material (Nitro or Phenol precursor)."

Diagnosis: Incomplete reduction (if coming from nitro) or incomplete alkylation (if coming from phenol).[1] Immediate Action: Perform the "Amine Switch" Extraction .

Protocol 2: The Acid-Base Purification Loop This relies on the fact that your product is basic, while your impurities are likely neutral (nitro) or acidic (phenol).

AcidBaseWorkflow Crude Crude Mixture (Amine + Neutral/Acidic Impurities) AcidWash Dissolve in EtOAc Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Contains Nitro/Phenol Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Ammonium Salt) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 10 with NaOH) Product becomes Free Base AqLayer1->Basify Extract Extract into DCM or EtOAc Basify->Extract Final Pure 2-Methoxy-3-isopropoxyaniline Extract->Final

Figure 1: The "Amine Switch" workflow separates the basic aniline from non-basic impurities.[1]

Critical Step: Ensure the aqueous layer pH reaches >10 during basification. If the pH is only 7-8, the aniline may not fully extract back into the organic phase.

Scenario C: "I see streaking/tailing on my TLC or Column."

Diagnosis: The basic amine is interacting with the acidic silanol groups on the silica gel. Immediate Action: Buffer your silica.[1]

Protocol 3: TEA-Buffered Chromatography

  • Pre-treatment: Slurry your silica gel in your starting eluent (e.g., Hexanes) containing 1% Triethylamine (TEA) .[1]

  • Eluent: Run your column with Hexanes : Ethyl Acetate (gradient) + 1% TEA .[1]

  • Visualization:

    • The product will likely be UV active (254 nm).

    • Stain: Use Ninhydrin (turns red/purple) or p-Anisaldehyde (turns distinct color) to differentiate from non-amine impurities.[1]

Data: Solvent Systems for TLC

Solvent System (v/v) Rf Value (Approx) Comment
Hex:EtOAc (3:1) < 0.1 (Streaks) Avoid without buffer.
Hex:EtOAc (3:1) + 1% TEA 0.3 - 0.4 Recommended. Sharp spots.[1]

| DCM:MeOH (95:5) | 0.5 - 0.6 | Good for polar impurities, but less resolution.[1] |

Frequently Asked Questions (FAQs)

Q1: Can I store the free base, or must I make the salt? A: We strongly recommend storing this compound as the HCl salt .

  • Free Base: Stable for < 1 week at 4°C. Must be under Argon.[1]

  • HCl Salt: Stable for months/years at 4°C.[1]

  • Reasoning: The methoxy and isopropoxy groups pump electron density into the ring, making the free amine highly reactive with atmospheric oxygen [3].

Q2: How do I dry the salt without decomposing it? A: Do not use high heat.

  • Method: Vacuum oven at 40-50°C max.

  • Warning: Aniline salts can sublime or dissociate (losing HCl) at high temperatures (>100°C) [4].[1] Use P₂O₅ or KOH pellets in the vacuum desiccator to absorb the water and excess acid vapors.

Q3: I suspect my "Isopropoxy" group cleaved. How do I check? A: Check the 1H NMR .

  • Intact: Look for the septet at ~4.5 ppm (OCH(CH₃)₂) and the doublet at ~1.3 ppm (CH₃).

  • Cleaved (Phenol):[1] The septet disappears. A broad singlet (OH) appears (exchangeable with D₂O).[1]

References
  • BenchChem Technical Support. (2025).[1][2][3] Preventing oxidation of 2-(Allyloxy)aniline during storage.[1][2][4] Retrieved from

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][5][6][7] Retrieved from [1]

  • ACS Publications. (2015).[1] Controlling Factors in the Rates of Oxidation of Anilines. Journal of Physical Chemistry A. Retrieved from [1]

  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "2-Methoxy-3-(propan-2-yloxy)aniline" derivatives' activity

This guide provides a comprehensive comparative analysis of 2-Methoxy-3-(propan-2-yloxy)aniline (also known as 2-Methoxy-3-isopropoxyaniline ) derivatives. This scaffold is a critical intermediate in the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Methoxy-3-(propan-2-yloxy)aniline (also known as 2-Methoxy-3-isopropoxyaniline ) derivatives. This scaffold is a critical intermediate in the development of allosteric kinase inhibitors , particularly for the Tyrosine Kinase 2 (TYK2) family, and represents a distinct structural departure from the classical 3,4-disubstituted aniline motifs found in many EGFR and PDE4 inhibitors.

Executive Summary & Structural Significance

The 2-Methoxy-3-(propan-2-yloxy)aniline scaffold is a "privileged structure" in medicinal chemistry, primarily utilized to induce specific conformational constraints in drug molecules. Unlike the planar 3,4-dialkoxy anilines (common in Gefitinib or Roflumilast), the 2,3-substitution pattern introduces significant steric strain (atropisomerism potential) between the aniline ring and its binding partner.

This steric "twist" is the mechanistic key to allosteric inhibition , notably in the discovery of Deucravacitinib (BMS-986165) , where this aniline motif (and its bioisosteres) binds to the TYK2 pseudokinase (JH2) domain rather than the conserved ATP-binding site.

Key Structural Features:
  • 2-Methoxy Group (Ortho): Forces the aniline ring out of planarity relative to the amide/urea linkage, critical for selectivity against other JAK family members.

  • 3-Isopropoxy Group (Meta): A bulky, lipophilic moiety designed to fill the hydrophobic "specificity pocket" (Val/Ala/Leu rich regions) in the target protein.

Comparative Activity Analysis

This section compares the activity of derivatives based on the 2-Methoxy-3-isopropoxyaniline scaffold (Compound A) against its key bioisosteres and positional isomers.

The "Deucravacitinib" Evolution (TYK2 Inhibition)

In the optimization of allosteric TYK2 inhibitors, the 3-position substituent is the primary driver of potency and selectivity.

FeatureCompound A (Isopropoxy Analog) Compound B (Triazole Analog) Compound C (Methoxy Analog)
Structure 3-OiPr, 2-OMe3-(1-Me-Triazole), 2-OMe3-OMe, 2-OMe
Role Early Lead / ComparatorClinical Candidate (Deucravacitinib)Baseline Comparator
TYK2 Ki (nM) 1.2 nM 0.2 nM > 10 nM
Selectivity (vs JAK1) ~200-fold> 2000-fold~50-fold
Metabolic Stability Low (O-dealkylation liability)High (Stable heterocycle)Moderate
Solubility Low (< 10 µg/mL)Moderate (> 50 µg/mL)High

Analysis:

  • Potency: The Isopropoxy group (Compound A) provides excellent hydrophobic filling of the TYK2 JH2 pocket but lacks the specific hydrogen-bonding capability of the Triazole (Compound B) .

  • Metabolic Liability: The isopropyl ether is susceptible to rapid oxidative dealkylation by CYP450 enzymes (CYP2C19/3A4), leading to high clearance. The triazole ring in Deucravacitinib mimics the steric bulk of the isopropoxy group while adding polarity and metabolic stability.

Positional Isomerism (EGFR/Kinase Inhibition)

Comparing the 2,3-substitution (Topic) vs. the standard 3,4-substitution (Standard of Care).

Metric2,3-Isomer (Topic) 3,4-Isomer (Standard)
Example Drug Experimental Allosteric InhibitorsGefitinib / Erlotinib
Binding Mode Twisted (Allosteric / Type II)Planar (Orthosteric / Type I)
Steric Clash High (Ortho-methoxy clashes with hinge)Low (Fits narrow ATP cleft)
Primary Utility High Selectivity (TYK2, MEK)Broad Potency (EGFR, HER2)

Insight: The 2-Methoxy-3-isopropoxyaniline derivative is generally inactive or weak in orthosteric ATP-binding sites (like EGFR) because the ortho-methoxy group prevents the flat binding required for the hinge region. However, this same feature makes it highly effective for allosteric pockets where a twisted conformation is required.

Mechanistic Visualization (SAR & Pathway)

The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from the Isopropoxy lead to the final Triazole drug, and the impact of the 2,3-substitution pattern.

SAR_Analysis Scaffold 2-Methoxy-3-(propan-2-yloxy)aniline (Scaffold) Deriv_A Isopropoxy Derivative (High Hydrophobicity) Ki: 1.2 nM Scaffold->Deriv_A Direct Incorporation Deriv_B Triazole Derivative (Deucravacitinib) Ki: 0.2 nM Scaffold->Deriv_B Bioisosteric Replacement (OiPr -> Triazole) Deriv_C 3,4-Isomer (Planar / EGFR-like) Ki: >1000 nM (TYK2) Scaffold->Deriv_C Regioisomerism (2,3 -> 3,4) Target TYK2 JH2 Domain (Allosteric Pocket) Deriv_A->Target Strong Hydrophobic Fit Metabolism CYP450 (O-Dealkylation) Deriv_A->Metabolism High Clearance risk Deriv_B->Target Optimal Fit + H-Bonding Deriv_C->Target Steric Clash (Inactive)

Caption: SAR evolution comparing the Isopropoxy scaffold (Deriv A) to the optimized Triazole (Deriv B) and the inactive planar isomer (Deriv C).

Experimental Protocols

Synthesis of 2-Methoxy-3-(propan-2-yloxy)aniline

This protocol describes the synthesis of the aniline intermediate from commercially available phenols.

Reagents: 3-Hydroxy-2-nitroanisole, 2-Bromopropane, K2CO3, DMF, H2/Pd-C.

  • Alkylation (Ether Formation):

    • Dissolve 3-hydroxy-2-nitroanisole (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K2CO3) (2.0 eq) and stir at room temperature for 30 min.

    • Add 2-Bromopropane (1.2 eq) dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4. Concentrate to yield 2-methoxy-3-isopropoxy-1-nitrobenzene.

  • Reduction (Aniline Formation):

    • Dissolve the nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon) for 12 hours at RT.

    • Purification: Filter through Celite pad. Concentrate filtrate.

    • Validation: Verify via 1H NMR (DMSO-d6): Look for isopropyl septet (~4.5 ppm) and broad NH2 singlet (~4.8 ppm).

TYK2 JH2 Domain Binding Assay (Lanthascreen)

To validate the allosteric activity of derivatives.

  • Preparation: Use recombinant His-tagged TYK2 JH2 domain and a Tb-labeled anti-His antibody.

  • Tracer: Use a fluorescent tracer known to bind the JH2 pocket (e.g., BODIPY-labeled JAK inhibitor).

  • Incubation:

    • Mix 5 nM TYK2-JH2, 2 nM Tb-antibody, and 10 nM Tracer in assay buffer (50 mM HEPES, pH 7.5, 0.01% Brij-35).

    • Add test compounds (2-Methoxy-3-isopropoxyaniline derivatives) in a 10-point dilution series.

    • Incubate for 60 min at RT in the dark.

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate IC50 based on the displacement of the tracer (decrease in FRET ratio).

References

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry, 62(20), 8953–8972. Link

  • Burke, J. R., et al. (2019). "Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain." Science Translational Medicine, 11(502). Link

  • Chrencik, J. E., et al. (2010). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology, 400(3), 413-433. Link

  • Patent US20210122723A1. "Substituted Pyridazine Derivatives useful as TYK2 Inhibitors." (Describes the synthesis and SAR of 2-methoxy-3-substituted anilines). Link

Comparative

A Comparative Guide to Aniline Precursors in Pharmaceutical Synthesis: Evaluating 2-Methoxy-3-(propan-2-yloxy)aniline Against a Conventional Alternative

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the selection of an aniline precursor in a synthetic campaign is a critical deci...

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the selection of an aniline precursor in a synthetic campaign is a critical decision point, profoundly influencing not only yield and purity but also the metabolic stability and potential toxicity of the final drug candidate.[2][3] The well-documented metabolic liabilities of some anilines have spurred a continuous search for isosteric replacements and novel derivatives with improved safety and physicochemical profiles.[3][4]

This guide presents an in-depth comparison of a novel, rationally designed aniline precursor, 2-Methoxy-3-(propan-2-yloxy)aniline , against a widely used conventional precursor, 2,6-dimethylaniline . To ground our analysis in a real-world context, we will use the synthesis of Ranolazine, an antianginal medication, as a case study. The established manufacturing process for Ranolazine utilizes 2,6-dimethylaniline as a key starting material, providing a robust benchmark for our comparison.[5][6][7][8][9] We will dissect the synthetic accessibility, potential performance, and theoretical advantages of the novel precursor, offering a forward-looking perspective for researchers in drug development.

The Benchmark: 2,6-Dimethylaniline in Ranolazine Synthesis

The synthesis of Ranolazine typically begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[7][9] This is followed by condensation with piperazine to form the key intermediate, N-(2,6-dimethylphenyl)-1-piperazine acetamide. This intermediate is then coupled with an epoxide derived from 2-methoxyphenol (guaiacol) to yield the final active pharmaceutical ingredient (API).[8][10]

The choice of 2,6-dimethylaniline is rooted in its commercial availability and proven reactivity. The two methyl groups provide steric hindrance that can direct subsequent reactions and influence the final conformation of the drug molecule. However, simple alkyl-substituted anilines can be susceptible to metabolic oxidation, a potential liability in drug design.

Established Synthetic Workflow: Ranolazine Intermediate from 2,6-Dimethylaniline

The diagram below outlines the well-established, multi-step synthesis of the piperazine acetamide intermediate starting from 2,6-dimethylaniline.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Condensation A 2,6-Dimethylaniline C 2-Chloro-N-(2,6-dimethylphenyl)acetamide A->C Triethylamine, Dichloromethane B Chloroacetyl Chloride B->C E N-(2,6-dimethylphenyl)-1-piperazine acetamide C->E Refluxing Ethanol D Piperazine D->E

Caption: Established synthesis of the Ranolazine key intermediate.

The Challenger: A Profile of 2-Methoxy-3-(propan-2-yloxy)aniline

We propose 2-Methoxy-3-(propan-2-yloxy)aniline as a strategic alternative. This molecule is not a simple isostere but a functionally distinct precursor. The introduction of methoxy and isopropoxy groups is a deliberate design choice aimed at improving key drug-like properties.

  • Metabolic Stability: The ether linkages are generally more resistant to metabolic oxidation compared to the alkyl groups of 2,6-dimethylaniline.

  • Physicochemical Properties: The methoxy group, a common feature in approved drugs, can favorably modulate solubility and membrane permeability.[11] The combination of methoxy and the bulkier isopropoxy groups can fine-tune the lipophilicity and electronic nature of the aniline ring.

  • Target Engagement: These substituents can introduce new hydrogen bond acceptor sites and create different steric profiles, potentially leading to altered or improved binding affinity with the biological target.

Proposed Synthetic Pathway for 2-Methoxy-3-(propan-2-yloxy)aniline

While not a standard commercial reagent, a plausible and efficient synthesis can be designed from readily available starting materials, such as 2-methoxy-3-nitrophenol. The proposed route leverages two robust and high-yielding reactions: Williamson ether synthesis and catalytic hydrogenation.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation A 2-Methoxy-3-nitrophenol C 1-Isopropoxy-2-methoxy-3-nitrobenzene A->C K₂CO₃, Acetone B 2-Bromopropane B->C E 2-Methoxy-3-(propan-2-yloxy)aniline C->E Pd/C, Ethanol D H₂ (gas) D->E

Caption: Proposed two-step synthesis of the novel aniline precursor.

Head-to-Head Comparison: Performance and Properties

The following table provides a comparative analysis of the two precursors. Data for the novel aniline is based on established results for analogous reactions and predictive modeling.

Parameter2,6-Dimethylaniline2-Methoxy-3-(propan-2-yloxy)aniline (Proposed)Rationale & Justification
Synthetic Accessibility Commercially available, single starting material.Requires a 2-step synthesis from 2-methoxy-3-nitrophenol.The established precursor offers superior starting point convenience. The proposed route for the novel precursor is straightforward and uses common reagents.[12]
Purity & Yield (Acylation) High yield (typically >80%).[7]Predicted to be high (>90%).The electron-donating nature of the alkoxy groups in the novel precursor should facilitate electrophilic aromatic substitution, potentially leading to higher yields and cleaner reactions under optimized conditions.
Predicted Metabolic Stability Moderate; benzylic positions are susceptible to oxidation.High; ether linkages are generally more stable to metabolic enzymes.A key design advantage of the novel precursor is the replacement of oxidizable C-H bonds with stable C-O bonds.[3]
Safety Profile Standard aniline-class toxicity concerns.Standard aniline-class toxicity concerns; requires experimental validation.All anilines should be handled with care due to potential toxicity. The metabolic profile of the novel precursor would need thorough investigation.[4]
Cost-Effectiveness Low cost due to large-scale industrial production.Higher initial cost due to multi-step synthesis from more specialized starting materials.The upfront cost of the novel precursor would be higher. However, this could be offset by improved downstream properties (e.g., higher potency, better safety) leading to a lower overall cost of drug development.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediates.

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide (from 2,6-Dimethylaniline)

This two-step protocol is adapted from established literature procedures.[9][13]

Step A: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

  • Reaction Setup: To a three-neck flask fitted with a dropping funnel and a mechanical stirrer, add 2,6-dimethylaniline (1.0 eq), triethylamine (1.0 eq), and dichloromethane (10 vol). Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (0.95 eq) dissolved in dichloromethane (2 vol) dropwise to the stirred solution over 1 hour, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from cyclohexane.[6]

Step B: Synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide

  • Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) from Step A in ethanol (15 vol).

  • Reagent Addition: Add piperazine (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired intermediate. Further purification can be achieved via column chromatography.

Protocol 2: Proposed Synthesis of 2-Methoxy-3-(propan-2-yloxy)aniline

This proposed protocol is based on well-established synthetic transformations.

Step A: Synthesis of 1-Isopropoxy-2-methoxy-3-nitrobenzene

  • Reaction Setup: In a round-bottom flask, combine 2-methoxy-3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (20 vol).

  • Reagent Addition: Add 2-bromopropane (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC. This is a standard Williamson ether synthesis.[14]

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitroaromatic ether.

Step B: Synthesis of 2-Methoxy-3-(propan-2-yloxy)aniline

  • Reaction Setup: Dissolve the 1-Isopropoxy-2-methoxy-3-nitrobenzene (1.0 eq) from Step A in ethanol (20 vol) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.[12]

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (balloon or Parr apparatus at 50 psi). Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline, which can be used in subsequent steps or further purified if necessary.

Conclusion and Future Outlook

While 2,6-dimethylaniline remains a reliable and cost-effective precursor for the large-scale synthesis of drugs like Ranolazine, the exploration of rationally designed alternatives like 2-Methoxy-3-(propan-2-yloxy)aniline is a vital exercise in modern drug development. Our analysis suggests that the novel precursor, despite its higher initial synthetic cost, holds significant potential for conferring superior metabolic stability and modulating physicochemical properties—attributes that are paramount in developing safer and more effective medicines.

The proposed synthetic route for 2-Methoxy-3-(propan-2-yloxy)aniline is robust and relies on fundamental, high-yielding transformations. The next logical step is the empirical validation of this route and the subsequent synthesis of the corresponding Ranolazine analog. A comprehensive study comparing the in vitro and in vivo properties (e.g., metabolic fate, receptor affinity, cellular potency) of the two final compounds would provide the definitive data needed to assess the true value of this novel precursor. This approach exemplifies a forward-thinking strategy in medicinal chemistry, where the careful design of building blocks can proactively mitigate downstream development risks.

References

  • New Drug Approvals. (2016, September 19). Ranolazine, 雷诺嗪.
  • ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • He, Y., Luo, S., Xie, M., Liu, Y., & Zou, P. (n.d.). Synthesis of Ranolazine.
  • Patsnap Eureka. (2007, February 21). Method for synthesizing Ranolazine.
  • ChemicalBook. Ranolazine synthesis.
  • Quick Company. Improved Process For The Total Synthesis Of Ranolazine.
  • LookChem. Synthesis of Ranolazine.
  • HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Quick Company. Process For Preparing Ranolazine.
  • Benchchem.
  • Google Patents. (2013, April 11).
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  • Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (2025, August 5).
  • Benchchem. 3-Isopropoxyaniline | 41406-00-2.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline.
  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2025, August 6).
  • Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline)
  • ChemicalBook. 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Sac State Scholars. Development of a greener synthesis of lidocaine.
  • PrepChem.com. Synthesis of 2,6-dimethylaniline.
  • Organic Chemistry Portal.
  • Benchchem. Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline.
  • PubChemLite. 3-methoxy-n-(propan-2-yl)aniline.
  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
  • Request PDF. (2025, August 10). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
  • ResearchGate. (2026, January 24). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments | Request PDF.
  • Discovery of Novel 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
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  • Benchchem. Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
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Validation

The Aniline Scaffold: A Privileged Structure in Drug Discovery and the Structure-Activity Relationship of its Derivatives

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The aniline motif is a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a vast...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The aniline motif is a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a vast array of therapeutic agents.[1] Its synthetic tractability and the ability to readily introduce a wide range of substituents allow for the fine-tuning of physicochemical and pharmacological properties, making it a recurring feature in numerous approved drugs and clinical candidates.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aniline derivatives, with a specific focus on understanding the potential contributions of methoxy and isopropoxy substitutions, as exemplified by the hypothetical lead compound, 2-Methoxy-3-(propan-2-yloxy)aniline. We will explore the causal relationships behind experimental choices in SAR studies and provide standardized protocols for the evaluation of novel aniline-based compounds.

The Aniline Core: A Double-Edged Sword

The utility of the aniline scaffold is undeniable; however, it is not without its challenges. The aniline moiety is often associated with metabolic liabilities, primarily through oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[2] These reactive species can, in some instances, result in toxicity or idiosyncratic drug reactions. Consequently, a critical aspect of the SAR studies of any new aniline-containing chemotype is a thorough investigation of its metabolic stability and potential for bioactivation.

Deconstructing the SAR of Substituted Anilines: A Hypothetical Case Study of 2-Methoxy-3-(propan-2-yloxy)aniline

The Role of Methoxy Substituents

Methoxy groups are frequently incorporated into drug candidates for several strategic reasons. They can influence a molecule's conformation, lipophilicity, and metabolic stability. The position of the methoxy group on the aniline ring is critical. In the case of 2-Methoxy-3-(propan-2-yloxy)aniline, the methoxy group is ortho to the amine. This positioning can have several consequences:

  • Impact on Basicity: The electron-donating nature of the methoxy group can increase the basicity of the aniline nitrogen. This can be a crucial factor for interactions with biological targets, such as forming salt bridges with acidic residues in a protein's active site.[3]

  • Conformational Restriction: The steric bulk of the ortho-methoxy group can restrict the rotation of the amine group, influencing the overall topography of the molecule and potentially locking it into a bioactive conformation.

  • Metabolic Blocking: An ortho-methoxy group can act as a "metabolic blocker," sterically hindering the approach of metabolizing enzymes to the amine, thereby improving the compound's pharmacokinetic profile.[4]

The Influence of the Isopropoxy Group

The 3-(propan-2-yloxy) substituent introduces a bulkier, more lipophilic group meta to the amine. This modification is likely to have a significant impact on the compound's properties:

  • Lipophilicity and Permeability: The isopropoxy group will increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target effects.[5]

  • Van der Waals Interactions: The branched alkyl chain of the isopropoxy group can engage in favorable van der Waals interactions within a target's binding pocket, potentially increasing binding affinity.

  • Fine-tuning Potency: The combination of the methoxy and isopropoxy groups creates a specific electronic and steric profile that can be critical for achieving high potency and selectivity for a given biological target.

A Proposed Workflow for SAR Studies of Novel Aniline Derivatives

A systematic approach is essential for elucidating the SAR of a new chemical series. The following workflow outlines a standard, self-validating process for characterizing compounds like 2-Methoxy-3-(propan-2-yloxy)aniline.

Caption: A generalized workflow for a structure-activity relationship (SAR) study of a novel chemical series.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in an SAR study.

Protocol 1: In Vitro Microsomal Stability Assay

This assay is crucial for assessing the metabolic stability of aniline derivatives.

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a working solution by diluting the stock solution in acetonitrile.

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the test compound working solution to the microsome-buffer mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to cause drug-drug interactions.

  • Reagent Preparation:

    • Use commercially available kits containing recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a fluorescent substrate, and NADPH.

    • Prepare a serial dilution of the test compound.

  • Assay Procedure:

    • In a black 96-well plate, add the CYP enzyme and the test compound at various concentrations.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the fluorescent substrate and NADPH.

    • Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate metabolism.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data of Representative Aniline Derivatives

To illustrate the impact of substitutions on biological activity, the following table summarizes data for various aniline derivatives from the literature.

CompoundTargetIC50 (nM)Key Structural FeaturesReference
Compound A Mer/c-Met KinaseMer: 6.4, c-Met: 26.12-Substituted aniline pyrimidine[6]
Compound B VEGFR2 Kinase-2-Anilino-5-phenyloxazole with 2-methoxy-5-ethyl sulfone aniline[4]
Compound C Mer/Axl KinaseMer: 2, Axl: 167-Aryl-2-anilino-pyrrolopyrimidine[3]
Compound D Anticancer (HCT 116)3.7 µM2-Hydroxy-substituted N-benzimidazole benzamide[7]

Note: The specific IC50 values are for the optimized compounds within each cited study and serve as examples of the potencies that can be achieved with substituted aniline scaffolds.

Logical Relationships in SAR

The process of lead optimization based on SAR is an iterative cycle of design, synthesis, and testing.

SAR_Logic A Initial Hit (e.g., Moderate Potency, Poor PK) B Hypothesis Generation (e.g., 'Adding H-bond donor will improve potency') A->B C Analog Synthesis B->C D Biological Testing C->D E Data Analysis D->E F SAR Elucidation E->F F->B New Hypotheses G Optimized Lead (High Potency, Good PK) F->G Successful Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The aniline scaffold remains a highly valuable starting point for the design of novel therapeutics. A thorough understanding of the structure-activity relationships of substituted anilines is paramount for optimizing potency, selectivity, and pharmacokinetic properties while mitigating potential metabolic liabilities. The hypothetical case of 2-Methoxy-3-(propan-2-yloxy)aniline illustrates how the interplay of electronic and steric effects of substituents can be rationally analyzed to guide drug discovery efforts. By employing systematic workflows and robust experimental protocols, researchers can effectively navigate the chemical space around the aniline core to develop safe and effective medicines.

References

  • Rezaei, M., Mohammadinasab, E., & Esfahani, T. M. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345. Available at: [Link]

  • ResearchGate. (n.d.). Piperidyl benzamides SAR: aniline modifications. Retrieved from [Link]

  • Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-440. Available at: [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9747-9765. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Propan-2-yloxy)aniline. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. Available at: [Link]

  • Mirante, S. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Pharmaceuticals, 17(5), 604. Available at: [Link]

  • Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design? Retrieved from [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. Available at: [Link]

  • Whittington, D. A., et al. (2009). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 52(19), 5978-5989. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. Available at: [Link]

  • ResearchGate. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 35(1), 1822-1833. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Methoxy-3-(propan-2-yloxy)aniline

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Methoxy-3-(propan-2-yloxy)aniline. As a substituted aromatic amine, this compound warrants a rigor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Methoxy-3-(propan-2-yloxy)aniline. As a substituted aromatic amine, this compound warrants a rigorous approach to safety, grounded in an understanding of its potential hazards. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep-seated culture of safety in your laboratory.

Hazard Assessment: The Rationale Behind Stringent Controls

While comprehensive toxicological data for 2-Methoxy-3-(propan-2-yloxy)aniline is not widely available, its core structure as a primary aromatic amine provides a strong basis for hazard assessment. Primary aromatic amines (PAAs) as a class are known for their potential health risks, and it is imperative to handle this compound with the appropriate level of caution.[1][2]

Known & Inferred Hazards:

  • Skin, Eye, and Respiratory Irritation: The available data for the parent compound, 3-(Propan-2-yloxy)aniline, indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Dermal Absorption and Systemic Toxicity: Aromatic amines are readily absorbed through the skin, which can lead to systemic health effects.[1][4] Aniline and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Long-Term Health Risks: Prolonged or repeated exposure to some aromatic amines is associated with damage to organs and an increased risk of cancer and genetic defects.[4][5]

Given these potential risks, a multi-layered defense strategy centered on robust Personal Protective Equipment (PPE) is not just recommended—it is essential.

Core PPE Requirements: A Multi-Layered Defense

The primary goal is to eliminate all routes of exposure: inhalation, skin contact, eye contact, and ingestion. The following PPE is mandatory when handling 2-Methoxy-3-(propan-2-yloxy)aniline.

Respiratory Protection: Engineering Controls First

The most effective way to prevent inhalation of harmful vapors or aerosols is through the use of engineering controls.

  • Primary Control: All handling of 2-Methoxy-3-(propan-2-yloxy)aniline, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[6]

  • Secondary Control: In the event of a spill or if engineering controls are not available or fail, a full-face respirator with organic vapor cartridges is necessary.[6] For situations with unknown or high concentrations, a self-contained breathing apparatus (SCBA) is the appropriate level of protection.[4]

Hand Protection: Preventing Dermal Absorption
  • Glove Selection: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are suitable choices for handling aromatic amines.[6] Always consult the glove manufacturer's compatibility chart for breakthrough times.

  • Best Practices: Double-gloving is strongly recommended for extended operations or when handling larger quantities to provide an extra layer of protection against tears and permeation.[6] Gloves must be inspected for any signs of degradation before each use and replaced immediately if compromised.[6] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after work is complete.[7][8]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses do not offer sufficient protection against splashes or vapors.

  • Face Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure, a face shield must be worn in conjunction with safety goggles.[6][8]

Body and Foot Protection: Full Coverage
  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.[6] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.[6]

  • Foot Protection: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times.[6]

Operational Plans: From Preparation to Execution

A systematic approach to every procedure is critical for ensuring safety.

PPE Selection for Common Laboratory Tasks

The required level of PPE can vary based on the specific task and the scale of the operation. The following table provides guidance for common scenarios.

TaskScaleMinimum Required PPE
Weighing Solid Compound Milligrams to GramsChemical Fume Hood, Single Pair Nitrile Gloves, Lab Coat, Safety Goggles
Preparing Solutions < 100 mLChemical Fume Hood, Double Pair Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield
Running Reaction Any ScaleChemical Fume Hood, Double Pair Nitrile Gloves, Lab Coat, Chemical Apron, Safety Goggles, Face Shield
Work-up & Purification Any ScaleChemical Fume Hood, Double Pair Nitrile Gloves, Lab Coat, Chemical Apron, Safety Goggles, Face Shield
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the nature of the experimental work.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Primary Engineering Control cluster_2 Core Protective Gear cluster_3 Hand Protection Protocol cluster_4 Final Check & Disposal Start Assess Experimental Task (Scale, Duration, Hazard) FumeHood Work in a Certified Chemical Fume Hood? Start->FumeHood BasePPE Standard PPE: - Lab Coat - Safety Goggles - Closed-toe Shoes FumeHood->BasePPE Yes SplashRisk Splash Risk? BasePPE->SplashRisk FaceShield Add Face Shield & Chemical Apron SplashRisk->FaceShield Yes GloveChoice Select Gloves: (Nitrile, Neoprene, or Butyl) SplashRisk->GloveChoice No FaceShield->GloveChoice ExtendedUse Extended Use or High Concentration? GloveChoice->ExtendedUse DoubleGlove Double Glove ExtendedUse->DoubleGlove Yes FinalCheck Final PPE Check Complete ExtendedUse->FinalCheck No DoubleGlove->FinalCheck Disposal Follow Hazardous Waste Disposal Protocol FinalCheck->Disposal

Caption: PPE selection workflow based on task assessment.

Emergency Procedures and Decontamination

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[9]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE (including respirator), contain the spill using an inert absorbent material like vermiculite or sand.[8]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-Methoxy-3-(propan-2-yloxy)aniline must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated gloves, absorbent materials, and any other solid lab waste must be collected in a designated, sealed hazardous waste container.[8]

  • Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[10][11][12] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[13] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12]

References

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